An anthracenedione-derived antineoplastic agent.
Mitoxantrone is a Topoisomerase Inhibitor. The mechanism of action of mitoxantrone is as a Topoisomerase Inhibitor.
Mitoxantrone is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. Mitoxantrone therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury.
Mitoxantrone is an anthracenedione antibiotic with antineoplastic activity. Mitoxantrone intercalates into and crosslinks DNA, thereby disrupting DNA and RNA replication. This agent also binds to topoisomerase II, resulting in DNA strand breaks and inhibition of DNA repair. Mitoxantrone is less cardiotoxic compared to doxorubicin.
Mitoxantrone is only found in individuals that have used or taken this drug. It is an anthracenedione-derived antineoplastic agent. Mitoxantrone, a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causes crosslinks and strand breaks. Mitoxantrone also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. It has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting lack of cell cycle phase specificity.
See also: Mitoxantrone Hydrochloride (has salt form).
Mitoxantrone
CAS No.: 65271-80-9
VCID: VC20750023
Molecular Formula: C22H28N4O6
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.

Description | What is Mitoxantrone?Mitoxantrone is an antineoplastic agent belonging to the anthracenedione class of drugs . Marketed under the trade name Novantrone, it is approved for use in treating certain types of cancer and multiple sclerosis (MS) . Specifically, it is used in the treatment of acute non-lymphocytic leukemia in adults and as a palliative treatment for advanced hormone-refractory prostate cancer . For MS, mitoxantrone is used to slow the progression of secondary-progressive, relapsing-remitting, and progressive-relapsing forms of the disease . Chemical and Physical DataMitoxantrone has a molecular formula of C22H28N4O6 and a molar mass of 444.488 g/mol . It functions as a DNA-reactive agent, intercalating into deoxyribonucleic acid (DNA) through hydrogen bonding, which results in crosslinks and strand breaks . Mechanism of ActionMitoxantrone's mechanism of action involves several key processes :
Uses in Cancer TreatmentMitoxantrone is used in cancer treatment for the following conditions :
Uses in Multiple Sclerosis (MS) TreatmentMitoxantrone is used to treat aggressive forms of MS :
Research Findings and Clinical Trials
Adverse EffectsMitoxantrone may cause several adverse reactions :
Dosage and AdministrationIn the treatment of multiple sclerosis, Mitoxantrone is administered intravenously, typically at a dose of 12 mg/m2 every 3 months . The cumulative lifetime dose is limited to mitigate the risk of cardiotoxicity . |
---|---|
CAS No. | 65271-80-9 |
Product Name | Mitoxantrone |
Molecular Formula | C22H28N4O6 |
Molecular Weight | 444.5 g/mol |
IUPAC Name | 1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Standard InChI | InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2 |
Standard InChIKey | KKZJGLLVHKMTCM-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO |
Canonical SMILES | C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO |
Colorform | Blue-black solid from water ethanol |
Melting Point | 203-5 °C |
Physical Description | Liquid |
Related CAS | 70476-82-3 (hydrochloride) 70711-41-0 (acetate) |
Shelf Life | Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4. Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC. |
Solubility | 7.34e-01 g/L |
Synonyms | Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |
Reference | Fox EJ: Management of worsening multiple sclerosis with mitoxantrone: a review. Clin Ther. 2006 Apr;28(4):461-74. [PMID:16750460] Rodnina et al. Selective compounds define Hsp90 as a major inhibitor of apoptosis in small cell lung cancer. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.10, published online 1 July 2007. http://www.nature.com/naturechemicalbiology Stelzer et al. Discovery of selective bioactive small molecules by targeting an RNA dynamic ensemble. Nature Chemical Biology, doi: 10.1038/nchembio.596, published online 26 June 2011 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 4212 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume